molecular formula C6H3NO2S2 B8264829 2-Nitrothieno[3,2-b]thiophene

2-Nitrothieno[3,2-b]thiophene

Cat. No. B8264829
M. Wt: 185.2 g/mol
InChI Key: MRAWYNDPWTUYSJ-UHFFFAOYSA-N
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Description

2-Nitrothieno[3,2-b]thiophene is a useful research compound. Its molecular formula is C6H3NO2S2 and its molecular weight is 185.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitrothieno[3,2-b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrothieno[3,2-b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Facile Synthesis: A study explored the synthesis of 3-nitro-2-substituted thiophenes, highlighting a novel approach involving a tandem Michael-intramolecular Henry reaction. This method allows for clean and rapid synthesis without the need for chromatographic purification in most cases (O' Connor et al., 2010).
  • Nitration Reactions: Research on the nitration of dithieno[3,4-b:3',2'-d]pyridine and dithieno[2,3-b:3',2'-d]pyridine provided insights into the substitution patterns and structures of nitro derivatives, which are closely related to 2-nitrothieno[3,2-b]thiophene (Gronowitz et al., 1991).

Applications in Organic Electronics

  • Organic Thin-Film Transistors: A study on solution-processable dithieno[3,2-b:2′,3′-d]thiophene derivatives highlighted their potential as organic semiconductors for organic thin-film transistors, demonstrating significant hole mobility (Ho et al., 2018).
  • Electronic Properties and Crystal Analysis: The electronic properties of 2,6-diiododithieno[3,2-b:2',3'-d]thiophene were investigated, providing insights into its potential applications in electronic materials (Sánchez-Carrera et al., 2010).

Electrochromic Properties

  • Electrochromic Devices: Research into the electrochromic properties of 3-arylthieno[3,2-b]thiophenes demonstrated their potential in electrochromic devices, highlighting their color-changing capabilities and optical memory (Capan & Ozturk, 2014).

Molecular Design and Nanoarchitectures

  • Functional Oligothiophenes: A comprehensive review discussed the molecular design of functional oligothiophenes, including thieno[3,2-b]thiophene analogues, for multidimensional nanoarchitectures and applications in various fields (Mishra et al., 2009).

properties

IUPAC Name

5-nitrothieno[3,2-b]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2S2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAWYNDPWTUYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrothieno[3,2-b]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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